

Application Notes and Protocols for Branaplam Treatment in Primary Neuron Culture

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Compound of Interest

Compound Name: Branaplam

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Introduction

Branaplam (LMI070/NVS-SM1) is a small molecule splicing modulator originally developed for the treatment of Spinal Muscular Atrophy (SMA) and subsequently investigated for Huntington's Disease (HD).[1][2] Its mechanism of action involves the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) particle's interaction with pre-mRNA, thereby modulating splicing patterns.[3] In the context of SMA, **branaplam** promotes the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene.[3][4] For HD, it facilitates the inclusion of a cryptic exon in the huntingtin (HTT) gene transcript, leading to a reduction in both total and mutant huntingtin protein levels.[1][2][3]

These application notes provide a detailed protocol for the in vitro treatment of primary neuron cultures with **branaplam**, including essential data on its efficacy and safety at the cellular level. This guide is intended to assist researchers in designing and executing experiments to study the effects of **branaplam** on neuronal function and disease-related pathologies.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro effects of **branaplam** on neurons, as reported in the scientific literature.

Table 1: In Vitro Efficacy of **Branaplam** in iPSC-Derived Cortical Neurons

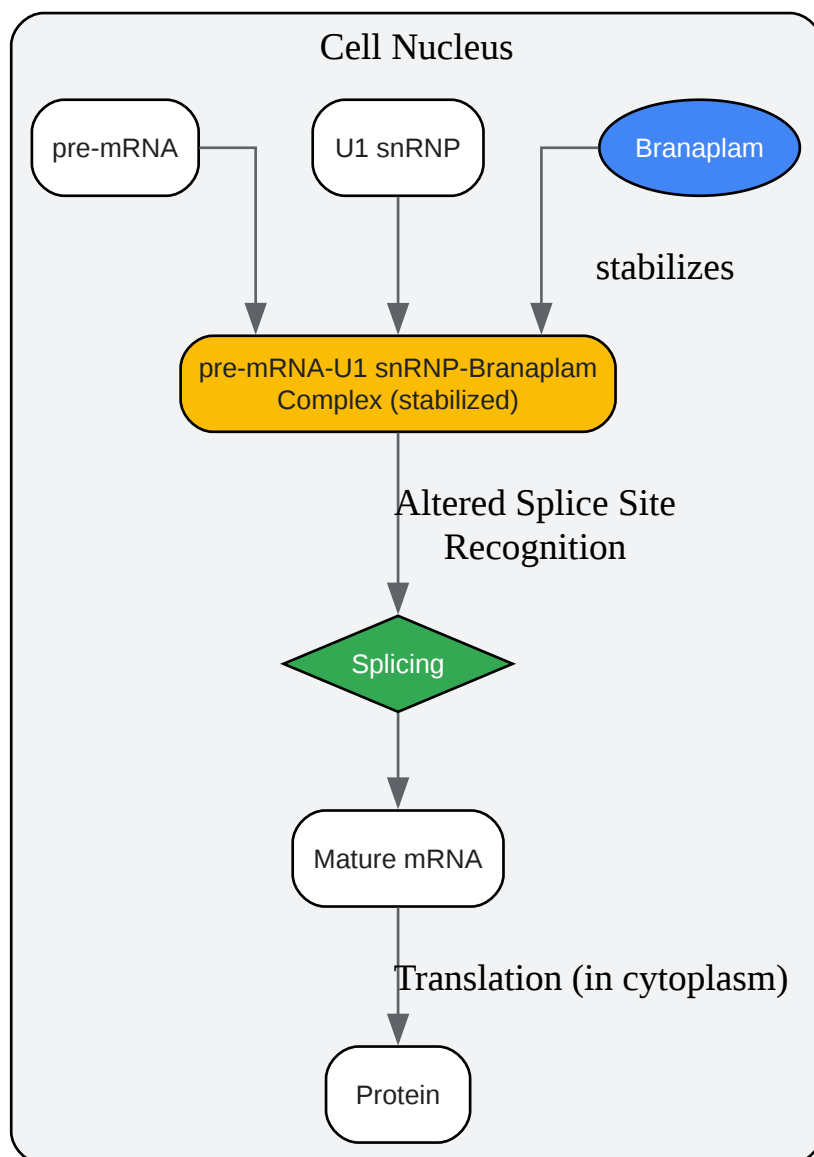
Parameter	Value	Cell Type	Source
IC50 (HTT Lowering)	< 10 nM	iPSC-derived cortical neurons	[3]
Total HTT Reduction (at 10 nM)	38.8%	iPSC-derived cortical neurons	[3]
Mutant HTT Reduction (at 10 nM)	21.8%	iPSC-derived cortical neurons	[3]
EC50 (SMN Splicing Modulation)	20 nM	Not specified	

Table 2: In Vitro Safety Profile of **Branaplam**

Assay	Observation	Cell Type	Source
Cellular Toxicity	No toxicity observed at concentrations effective for HTT lowering.	Fibroblasts, iPSC, cortical progenitors, neurons	[3]
Caspase-3/7 Activation	No induction of cell death.	CTIP2+ and CTIP2- neurons	[3]
Neural Progenitor Proliferation (EdU incorporation)	No changes observed after 3 days of treatment.	SOX2+ neural progenitor cells	[3]
Neurogenesis (in vivo)	No impact on neurogenesis in juvenile animals.	Mouse, Rat, Dog	[4] [5] [6]
Peripheral Neurotoxicity (in vivo)	Observed in a preclinical safety study in juvenile dogs at high doses.	Dog	[7]

Signaling Pathway

The primary mechanism of action of **branaplam** involves the modulation of pre-mRNA splicing. The following diagram illustrates this pathway.



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Caption: Mechanism of action of **branaplam** in modulating pre-mRNA splicing.

Experimental Protocols

This section provides detailed methodologies for the preparation of **branaplam** and its application to primary neuron cultures.

Protocol 1: Preparation of Branaplam Stock Solution

Materials:

- **Branaplam** powder (crystalline solid)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Storage of Powder: Store **branaplam** powder as a crystalline solid at -20°C for long-term stability (≥4 years).
- Reconstitution:
 - Allow the **branaplam** vial to equilibrate to room temperature before opening.
 - Prepare a stock solution by dissolving **branaplam** in DMSO. **Branaplam** is soluble in DMSO at approximately 16 mg/mL. For ease of use, a 10 mM stock solution is recommended.
 - Calculation for 10 mM stock: **Branaplam** molecular weight is 393.48 g/mol . To make 1 mL of a 10 mM stock, dissolve 0.39348 mg of **branaplam** in 100 µL of DMSO. Adjust volumes as needed.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the DMSO stock solutions at -80°C for up to 6 months.

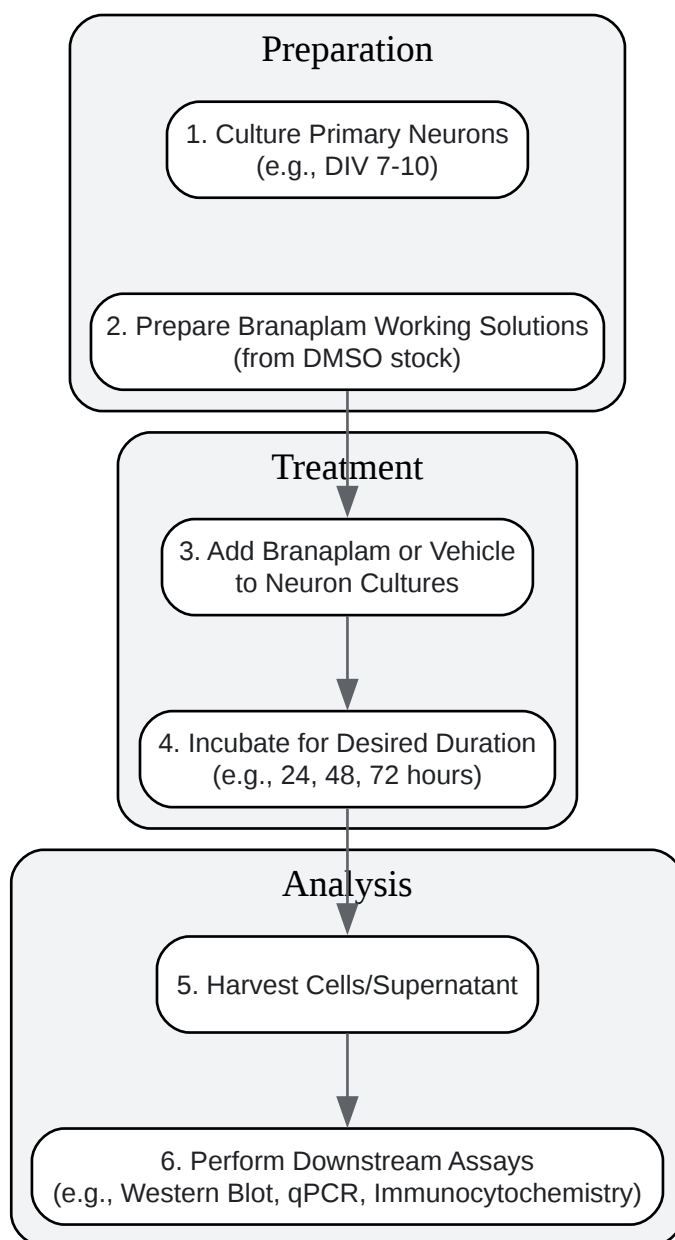
Protocol 2: Treatment of Primary Neuron Cultures with Branaplam

This protocol is designed for primary cortical or hippocampal neurons cultured in 24-well plates. Adjust volumes accordingly for other plate formats.

Materials:

- Primary neuron cultures (e.g., cortical or hippocampal neurons, cultured for at least 7 days in vitro (DIV) to allow for maturation)
- Complete neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
- **Branaplam** stock solution (10 mM in DMSO)
- Vehicle control (DMSO)
- Sterile, pyrogen-free pipette tips

Experimental Workflow Diagram:



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Caption: General experimental workflow for **branaplam** treatment of primary neurons.

Procedure:

- Preparation of Working Solutions:
 - On the day of the experiment, thaw an aliquot of the 10 mM **branaplam** stock solution and the DMSO vehicle control.

- Prepare serial dilutions of the **branaplam** stock solution in complete neuron culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 μ M).
- Important: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest **branaplam** concentration.
- Example for a 10 nM final concentration in 500 μ L of medium:
 - Prepare an intermediate dilution of the 10 mM stock. For instance, dilute 1 μ L of 10 mM stock into 999 μ L of medium to get a 10 μ M solution.
 - Add 0.5 μ L of the 10 μ M solution to 500 μ L of medium in the well. This results in a final DMSO concentration of 0.00005%, which is well below the toxic limit.
- Treatment of Neurons:
 - Carefully remove half of the conditioned medium from each well of the cultured neurons.
 - Add an equal volume of the freshly prepared medium containing the desired concentration of **branaplam** or the vehicle control. This method of a partial media change is less stressful for the neurons.
 - Gently mix the medium in the well by pipetting up and down a few times, being careful not to disturb the cells.
- Incubation:
 - Return the culture plate to a humidified incubator at 37°C and 5% CO₂.
 - The duration of treatment will depend on the experimental endpoint. For assessing changes in protein levels, an incubation period of 48-72 hours is often sufficient. For functional assays, the timing may vary. A 3-day treatment has been shown to be effective for assessing effects on proliferation without inducing toxicity.[3]
- Downstream Analysis:

- Following the incubation period, the cells can be harvested for various downstream analyses:
 - Western Blotting: To quantify changes in protein levels (e.g., HTT, SMN).
 - Quantitative PCR (qPCR): To measure changes in mRNA splicing and transcript levels.
 - Immunocytochemistry: For visualizing neuronal morphology and protein localization.
 - Cell Viability Assays (e.g., MTT, LDH): To confirm the lack of cytotoxicity.
 - Functional Assays: (e.g., multi-electrode array for network activity, calcium imaging).

Conclusion

Branaplam is a potent splicing modulator with demonstrated efficacy in preclinical models of neurological diseases. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of **branaplam** in primary neuron cultures. Adherence to these guidelines for handling, dosage, and experimental procedure will facilitate the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound.

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